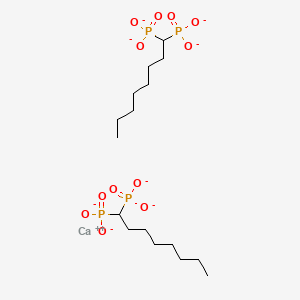

Calcium dioctyl bisphosphonate

Description

Overview of Bisphosphonate Chemistry and Structural Diversity

Bisphosphonates are a class of organophosphorus compounds characterized by a P-C-P backbone. oup.comiorg.co.in This structure is analogous to pyrophosphate, but the substitution of a carbon atom for an oxygen atom makes the P-C-P bond resistant to enzymatic hydrolysis. mdpi.com The two phosphonate (B1237965) groups (PO(OH)2) and the two substituents (R1 and R2) attached to the central carbon atom are key to the diverse chemical properties and biological activities of these molecules. iorg.co.inwikipedia.org

The R1 and R2 side chains significantly influence the compound's characteristics. The R1 group, often a hydroxyl (-OH) group, can enhance the molecule's affinity for bone mineral by enabling tridentate binding to calcium ions. dovepress.com The R2 side chain is a primary determinant of a bisphosphonate's potency and can vary from simple alkyl chains to more complex nitrogen-containing heterocyclic structures. iorg.co.intandfonline.com This structural variability has led to the synthesis of a vast number of bisphosphonate derivatives, each with distinct physicochemical properties. frontiersin.org

Bisphosphonates are broadly categorized into two main classes: non-nitrogenous and nitrogenous bisphosphonates. iorg.co.in This classification is based on the absence or presence of a nitrogen atom in the R2 side chain and corresponds to different mechanisms of action at a cellular level. iorg.co.innih.gov

Rationale for Lipophilic Bisphosphonate Derivatization in Advanced Chemical Systems

The inherent hydrophilicity of many clinically used bisphosphonates can limit their utility in certain applications. nih.gov To overcome this, researchers have focused on creating more lipophilic derivatives. tandfonline.com The introduction of long alkyl chains, such as the octyl groups in dioctyl bisphosphonate, increases the compound's solubility in non-polar environments and can alter its interaction with biological and chemical systems. tandfonline.comontosight.ai

The primary motivations for developing lipophilic bisphosphonates include:

Enhanced Membrane Permeability: Increased lipophilicity can facilitate the transport of these molecules across cell membranes, which is a significant barrier for highly polar compounds. tandfonline.com

Targeting Different Biological Pathways: Lipophilic bisphosphonates have been investigated for their potential to inhibit enzymes beyond those targeted by traditional bisphosphonates, such as those involved in bacterial cell wall and quinone biosynthesis. nih.govacs.org

Improved Pharmacokinetic Properties: By modifying the lipophilicity, it may be possible to alter the absorption, distribution, metabolism, and excretion profiles of bisphosphonates for applications beyond bone-related conditions. frontiersin.org

Development of Novel Materials: The self-assembly properties and metal-chelating abilities of lipophilic bisphosphonates make them interesting candidates for the development of new materials, such as hydrogels and organogels. uef.fi

Research has explored various strategies to increase lipophilicity, including the synthesis of ester and amide derivatives. tandfonline.com For instance, new lipophilic alendronate amidated derivatives with long alkyl chains have been synthesized and shown to have improved lipophilicity compared to the parent compound. tandfonline.com

Significance of Calcium Complexation in Tailored Bisphosphonate Chemistry

The ability of bisphosphonates to chelate divalent metal cations, particularly calcium (Ca²⁺), is a cornerstone of their chemistry and a key factor in their applications. uef.finih.gov The phosphonate groups provide strong binding sites for calcium ions, leading to the formation of stable coordination complexes. nih.govijpras.com This interaction is fundamental to the high affinity of bisphosphonates for hydroxyapatite (B223615), the primary mineral component of bone. mdpi.comnih.gov

The complexation with calcium can be tailored to achieve specific outcomes:

Controlled Delivery Systems: The formation of calcium-bisphosphonate coordination polymers can create materials that release the active bisphosphonate molecule under specific conditions, such as the acidic environment of the stomach. mdpi.com

Formation of Novel Materials: The reaction of bisphosphonates like alendronate with calcium salts can lead to the formation of bisphosphonate-based coordination complexes with distinct crystal structures and properties. nih.govrsc.org

Influence on Biological Activity: The binding affinity to calcium can affect the distribution and efficacy of bisphosphonates. ijpras.com

The study of these calcium complexes provides insights into the fundamental interactions at the molecular level, which can inform the design of new bisphosphonate-based materials and therapeutic agents. nih.gov

Academic Research Landscape of Alkyl Bisphosphonates and Their Metal Salts

The academic research landscape for alkyl bisphosphonates and their metal salts is broad and encompasses various disciplines, from medicinal chemistry to materials science.

Key Research Areas:

Synthesis of Novel Derivatives: A significant portion of research focuses on the synthesis of new alkyl bisphosphonates with varied chain lengths and functionalities to explore structure-activity relationships. uef.fi This includes the development of both symmetrical and unsymmetrical structures. acs.org

Coordination Chemistry: There is a strong interest in understanding the coordination behavior of alkyl bisphosphonates with a range of metal ions, not limited to calcium. ijpras.com These studies are crucial for developing new materials and for applications in areas like metal ion extraction from wastewater. uef.firesearchgate.net

Materials Science Applications: Researchers are exploring the use of alkyl bisphosphonates and their metal salts in the creation of novel materials. This includes their use as building blocks for coordination polymers, hydrogels, and as functional components in biomaterials for tissue engineering. ontosight.aiuef.fi

Biological and Medicinal Investigations: While this article does not focus on therapeutic applications, it is important to note that a substantial body of research investigates the biological activities of lipophilic alkyl bisphosphonates, particularly as potential antibacterial and anticancer agents. nih.govacs.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62405-09-8 |

|---|---|

Molecular Formula |

C16H32CaO12P4-6 |

Molecular Weight |

580.4 g/mol |

IUPAC Name |

calcium;dioxido-oxo-(1-phosphonatooctyl)-λ5-phosphane |

InChI |

InChI=1S/2C8H20O6P2.Ca/c2*1-2-3-4-5-6-7-8(15(9,10)11)16(12,13)14;/h2*8H,2-7H2,1H3,(H2,9,10,11)(H2,12,13,14);/q;;+2/p-8 |

InChI Key |

XBOFSMBVOMSALV-UHFFFAOYSA-F |

Canonical SMILES |

CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies for Dioctyl Bisphosphonates and Their Calcium Salts

Established Synthetic Routes for Bisphosphonic Acids and Their Diesters

The foundation of dioctyl bisphosphonate synthesis lies in the well-established methods for creating the P-C-P backbone of bisphosphonic acids and their simpler ester derivatives.

Historically, the synthesis of bisphosphonates has relied on several robust and widely practiced chemical reactions. One of the most common methods for preparing 1-hydroxybisphosphonates involves the reaction of a carboxylic acid with a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (B1173362) (PCl₃), followed by hydrolysis. nih.govnih.govmdpi.comacs.org This one-pot reaction, while effective, often requires harsh conditions and extended reaction times, sometimes a day or longer to complete. nih.govresearchgate.net

Another cornerstone of organophosphorus chemistry, the Michaelis-Arbuzov reaction, provides a versatile route to phosphonates. This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, forming a phosphonate (B1237965) ester. researchgate.net For bisphosphonates, a related approach can be used with substrates containing two leaving groups or by reacting methylene (B1212753) bisphosphonate tetraalkyl esters. unive.it

For the synthesis of aminobisphosphonates, the Kabachnik-Fields reaction is a prominent three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. frontiersin.orgnih.gov Variations of these fundamental reactions have been the mainstay of bisphosphonate synthesis for decades.

Table 1: Overview of Conventional Bisphosphonate Synthesis Methods

| Method | Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Kieczykowski et al. optimization | Carboxylic Acid | Phosphorous acid, Phosphorus trichloride | 1-Hydroxybisphosphonic Acid | nih.gov |

| Michaelis-Arbuzov Reaction | Alkyl Halide | Trialkyl Phosphite | Phosphonate Ester | researchgate.net |

| Kabachnik-Fields Reaction | Amine, Carbonyl Compound | Dialkyl Phosphite | α-Aminophosphonate | frontiersin.orgnih.gov |

| Phosphonylation of Amides | Amide | Tris(trimethylsilyl)phosphine | α-Aminobisphosphonic Acid | nih.gov |

In response to the demand for more efficient and environmentally benign processes, green chemistry principles have been applied to bisphosphonate synthesis. A significant development is the use of microwave-assisted synthesis (MWAS). researchgate.net This technique can dramatically reduce reaction times from days to mere minutes and often leads to higher yields compared to conventional heating. mdpi.comresearchgate.net For example, the synthesis of prominent bisphosphonate drugs has been achieved in under 20 minutes using microwave irradiation. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (MWAS) for Selected Bisphosphonates

| Compound | Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pamidronate | Conventional Heating | 24 h | 67% | mdpi.com |

| Pamidronate | MWAS | 10 min | 78% | mdpi.com |

| Alendronate | Conventional Heating | 24 h | 70% | mdpi.com |

| Alendronate | MWAS | 10 min | 82% | mdpi.com |

| Risedronic acid | Conventional Heating | 24 h | 72% | mdpi.com |

| Risedronic acid | MWAS | 15 min | 85% | mdpi.com |

Targeted Synthesis of Dioctyl Bisphosphonate Derivatives

With a bisphosphonic acid core, the next stage is the introduction of the long-chain octyl groups via esterification.

Esterification of the highly polar bisphosphonic acids is undertaken to mask the negative charges of the phosphonic groups, thereby increasing lipophilicity. openpharmaceuticalsciencesjournal.com The resulting esters can act as prodrugs, designed to be hydrolyzed within the body. openpharmaceuticalsciencesjournal.com

A general approach to synthesizing tetraalkyl bisphosphonate esters involves reacting the corresponding bisphosphonic acid with an alcohol, such as octanol, under esterification conditions. researchgate.net The Michaelis-Arbuzov reaction can also be adapted to produce bisphosphonate esters directly. researchgate.net The introduction of long hydrocarbon substituents, like octyl chains, is a strategy to increase the hydrophobicity of the molecule. openpharmaceuticalsciencesjournal.com The synthesis of these long-chain esters, such as C8-D (an octyl phosphonate), has been explored for applications like corrosion inhibition, where the longer alkyl chains were found to adsorb more efficiently to surfaces. researchgate.net

Controlling the degree of esterification is a significant synthetic challenge. Bisphosphonic acids are tetraprotic acids, offering four potential sites for esterification. Achieving a specific, partially esterified product, such as a dioctyl bisphosphonate, requires careful control of reaction conditions.

Regioselective synthesis aims to direct the reaction to specific hydroxyl groups on the phosphonate moieties. Enzymatic methodologies, for instance, have been successfully used for the highly regioselective acylation of other molecules, demonstrating a potential pathway for controlled esterification. arkat-usa.org Chemical approaches may involve using protecting groups or stoichiometric control of reagents to favor the formation of partial esters over the fully substituted tetraoctyl ester. The synthesis of both symmetrical and asymmetrical bisphosphonate esters has been reported, often involving multi-step procedures to achieve the desired substitution pattern. researchgate.net The synthesis of partial bisphosphonate esters is of particular interest as it allows for fine-tuning of the molecule's lipophilicity and subsequent biological interactions. uef.fi

Controlled Formation of Calcium Dioctyl Bisphosphonate

The final step in the synthesis is the formation of the calcium salt. Bisphosphonates are characterized by their P-C-P backbone, where the two phosphonate groups act as excellent chelators for divalent metal cations, particularly calcium (Ca²⁺). uef.fimdpi.com This high affinity is fundamental to their interaction with bone mineral. mdpi.com

The formation of this compound occurs through the complexation of calcium ions by the phosphonate groups of the dioctyl bisphosphonate ester. This interaction can lead to the precipitation of an insoluble calcium salt. nih.govmdpi.com The synthesis can be controlled by reacting the dioctyl bisphosphonate with a suitable calcium salt (e.g., calcium nitrate (B79036) or calcium chloride) in a solution. nih.gov The stoichiometry and reaction conditions, such as pH and temperature, are critical to ensure the formation of the desired salt without uncontrolled precipitation. nih.gov

The binding between the phosphonate groups and the calcium ion can be bidentate (one oxygen from each phosphonate group binds to a calcium ion) or tridentate (involving a third point of attachment, such as a hydroxyl group on the central carbon). oup.com For dioctyl bisphosphonate, the binding would primarily involve the oxygen atoms of the unesterified phosphonic acid groups.

Precipitation Techniques for Calcium Salt Formation of Lipophilic Bisphosphonates

The formation of calcium salts of lipophilic bisphosphonates, such as dioctyl bisphosphonate, leverages the strong affinity of the phosphonate groups for divalent cations like calcium. The process typically involves the reaction of the dioctyl bisphosphonate with a calcium salt, such as calcium chloride or calcium hydroxide, in a suitable solvent system.

A common technique involves dissolving the dioctyl bisphosphonate in a water-miscible organic solvent, such as ethanol (B145695) or isopropanol. An aqueous solution of a soluble calcium salt is then added, often dropwise, to induce the precipitation of the this compound. The choice of solvent is critical; it must be one in which the starting materials are soluble but the resulting calcium salt is sparingly soluble, thus promoting precipitation.

The reaction can be represented as:

2 R-C(OH)(P(O)(O(CH₂)₇CH₃)(O⁻)) + Ca²⁺ → [R-C(OH)(P(O)(O(CH₂)₇CH₃)(O⁻))]₂Ca (s)

Factors that significantly influence the precipitation process include:

Concentration of Reactants: Higher concentrations of both the bisphosphonate and the calcium salt generally lead to faster precipitation and may result in smaller particle sizes.

Temperature: Temperature can affect the solubility of the calcium salt. In some cases, cooling the reaction mixture can enhance the yield of the precipitate.

pH of the Solution: The pH can influence the ionization state of the phosphonate groups and thus their reactivity towards calcium ions.

Rate of Addition: A slow, controlled addition of the calcium salt solution can promote the formation of more ordered and larger crystals.

Stirring: Adequate agitation ensures homogeneity of the reaction mixture and can influence the particle size and morphology of the precipitate.

| Parameter | Effect on Precipitation |

| Reactant Concentration | Higher concentration can lead to faster precipitation and smaller particles. |

| Temperature | Lower temperatures often decrease solubility and increase precipitate yield. |

| pH | Affects the ionization of phosphonate groups, influencing reactivity. |

| Addition Rate | Slow addition can promote the formation of larger, more uniform crystals. |

| Stirring Rate | Influences particle size and morphology of the precipitate. |

Crystallization Parameters and Polymorphism Studies of this compound

The crystalline form of this compound is a critical attribute that can influence its physical and chemical properties. The process of crystallization is governed by a set of precise parameters that dictate the final crystal structure, size, and morphology.

Crystallization Parameters:

The selection of an appropriate solvent system is paramount for successful crystallization. A good solvent system for recrystallization will dissolve the compound at an elevated temperature but will result in its precipitation upon cooling. For a lipophilic compound like this compound, a mixture of polar and non-polar solvents may be effective. For instance, dissolving the crude product in a minimal amount of a hot, relatively polar solvent and then slowly adding a less polar anti-solvent can induce crystallization.

Key parameters that are controlled during the crystallization process include:

Supersaturation: The driving force for crystallization. It can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.

Cooling Rate: A slow cooling rate generally favors the growth of larger, more perfect crystals, while rapid cooling can lead to the formation of smaller, less ordered crystals.

Impurities: The presence of impurities can inhibit crystal growth or alter the crystal habit.

Agitation: Gentle stirring can prevent the settling of crystals and promote uniform growth, while vigorous agitation can lead to secondary nucleation and smaller crystals.

| Crystallization Parameter | Influence on Crystal Properties |

| Solvent System | Determines solubility and crystal habit. |

| Supersaturation Level | Driving force for nucleation and growth. |

| Cooling Profile | Affects crystal size and perfection. |

| Presence of Impurities | Can inhibit or modify crystal growth. |

| Agitation | Influences crystal size distribution. |

Polymorphism Studies:

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. While specific polymorphism studies on this compound are not extensively reported in publicly available literature, it is a phenomenon that is common among calcium salts of organic acids.

The potential for polymorphism in this compound would be investigated using techniques such as:

X-ray Powder Diffraction (XRPD): To identify different crystalline phases based on their unique diffraction patterns.

Differential Scanning Calorimetry (DSC): To detect phase transitions and determine the melting points and enthalpies of fusion of different polymorphs.

Thermogravimetric Analysis (TGA): To assess the thermal stability and identify the presence of solvates.

Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): To observe the morphology and optical properties of different crystal forms.

By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate) and analyzing the resulting solids with these techniques, different polymorphic forms of this compound could potentially be identified and characterized. The existence of different polymorphs would be a critical consideration in the development and application of this compound.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization of Calcium Dioctyl Bisphosphonate

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying the functional groups within the this compound molecule. FTIR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a detailed vibrational fingerprint of the compound.

For this compound, these techniques would confirm the presence of the phosphonate (B1237965) groups and the long alkyl (octyl) chains. The coordination of the phosphonate groups to the calcium ion significantly influences the vibrational frequencies of the P-O bonds. In FTIR spectra of similar calcium alkyl phosphates, characteristic absorption bands for C-H stretching in the alkyl chains are observed in the 2850-2960 cm⁻¹ range. researchgate.net Raman spectroscopy is particularly sensitive to the symmetric vibrations of the phosphonate group and P-C bond, providing complementary information to FTIR. nih.govresearchgate.netup.ac.za For instance, Raman shifts between 930 and 1000 cm⁻¹ are typically assigned to the symmetric P-O(H) stretching vibrations in related bisphosphonate complexes. nih.gov

Table 1: Representative Vibrational Spectroscopy Data for a Calcium Alkyl Bisphosphonate Structure

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| C-H (octyl chain) | Symmetric/Asymmetric Stretch | 2850 - 2960 | 2850 - 2960 |

| C-H (octyl chain) | Bending | ~1465 | ~1450 |

| P-O | Asymmetric Stretch | 1050 - 1150 | 1040 - 1100 |

| P-O | Symmetric Stretch | 950 - 1050 | 930 - 1000 |

| P-C | Stretch | 700 - 800 | 650 - 750 |

| O-P-O | Deformation/Bending | 500 - 600 | 400 - 550 |

Note: The data in this table are representative and based on the analysis of similar organophosphonate compounds. Specific values for this compound may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise covalent structure of molecules in both solution and the solid state. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR would provide a complete picture of the molecule's atomic framework.

¹H NMR would primarily characterize the dioctyl chains, with distinct signals for the terminal methyl (CH₃) protons and the various methylene (B1212753) (CH₂) groups along the alkyl chain.

¹³C NMR provides information on every unique carbon atom in the molecule. The spectrum would show a series of peaks corresponding to the eight different carbons of the octyl chains. The carbon atom of the P-C-P backbone would exhibit a characteristic triplet due to coupling with the two phosphorus atoms. researchgate.net

³¹P NMR is especially informative for phosphonates. It provides a direct probe of the phosphorus chemical environment. A single signal would be expected for the two equivalent phosphorus atoms in the symmetric bisphosphonate structure. The chemical shift of this signal is highly sensitive to the coordination state, and complexation with calcium would induce a noticeable shift compared to the free bisphosphonic acid. rsc.orgrsc.orgresearchgate.net

Solid-state NMR is crucial for characterizing the compound in its solid form, providing insights into crystal packing, polymorphism, and the local environment around the calcium and phosphorus atoms. rsc.orgrsc.orgacs.orgillinois.edu Studies on analogous calcium phosphonates have shown that solid-state NMR, combined with computational methods, can accurately determine crystal structures from powder samples. rsc.orgrsc.orgresearchgate.net

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Molecular Fragment | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | -CH₃ (octyl) | 0.8 - 1.0 | Expected to be a triplet. |

| ¹H | -CH₂- (octyl chain) | 1.2 - 1.8 | Complex multiplet region. |

| ¹³C | -CH₃ (octyl) | 10 - 15 | |

| ¹³C | -CH₂- (octyl chain) | 20 - 35 | Multiple distinct signals expected. |

| ³¹P | P-C-P | 15 - 25 | Highly dependent on protonation and coordination state. |

Note: These chemical shift ranges are illustrative and based on general values for alkyl phosphonates. Actual values require experimental determination.

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and assessing its purity. Due to the polar and ionic nature of organophosphonates, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. nih.govmdpi.com

In ESI-MS analysis, the compound can be detected in various forms, such as the deprotonated molecule or adducts. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula, thus confirming the identity of the compound with high confidence. nih.gov Tandem mass spectrometry (MS/MS) experiments, where specific ions are isolated and fragmented, can provide further structural information by revealing characteristic fragmentation patterns of the bisphosphonate backbone and the octyl side chains. mdpi.com

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ion Species | Formula | Description |

| [M-H]⁻ | [C₁₇H₃₇O₆P₂]⁻ | Single deprotonated molecule (ligand only) |

| [M-2H+Ca] | [C₁₇H₃₆O₆P₂Ca] | Complex of the dianionic ligand with a calcium ion |

| [M+Na]⁺ | [C₁₇H₃₈O₆P₂Na]⁺ | Sodium adduct of the neutral ligand |

Note: M refers to the neutral dioctyl bisphosphonic acid ligand. The observed ions and their relative intensities depend on the specific MS conditions.

X-ray Diffraction Analysis of this compound Structures

X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a solid, providing direct evidence of the crystal structure and phase.

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information, including bond lengths, bond angles, and the coordination geometry of the calcium ion. To perform this analysis, a suitable single crystal of this compound must first be grown, which can be achieved through techniques like slow evaporation or hydrothermal synthesis. sc.edu

The resulting data would reveal how the dioctyl bisphosphonate ligands coordinate to the calcium centers—whether they form monomeric complexes, one-dimensional chains, two-dimensional layers, or a three-dimensional framework. This information is critical for understanding the material's properties. For example, the crystal structure of calcium phenylphosphonate (B1237145) revealed a layered structure. sc.edu

Table 4: Illustrative Crystallographic Parameters from Single Crystal XRD

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.5, b = 8.2, c = 15.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 98.5, γ = 90 |

| V (ų) | The volume of the unit cell. | 1295 |

| Z | The number of formula units per unit cell. | 4 |

Note: This data is hypothetical and serves only to illustrate the type of information obtained from an SC-XRD experiment.

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline (powder) samples. It is used for phase identification, assessment of sample crystallinity, and quality control. nih.govfrontiersin.orgnih.gov Each crystalline solid has a characteristic PXRD pattern, which serves as a unique "fingerprint." frontiersin.orgnih.gov

For this compound, PXRD would be used to confirm that a synthesized batch consists of a single crystalline phase and to identify it by comparing the experimental pattern to a calculated pattern from single-crystal data or a reference database. researchgate.net The sharpness of the diffraction peaks provides an indication of the degree of crystallinity and the crystallite size. Broad, poorly defined peaks would suggest an amorphous or poorly crystalline material. nih.gov

Table 5: Representative Powder X-ray Diffraction Peak List

| Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 12.1 | 7.3 | 45 |

| 17.0 | 5.2 | 80 |

| 21.5 | 4.1 | 65 |

| 24.3 | 3.7 | 30 |

| 28.9 | 3.1 | 50 |

Note: This is a hypothetical peak list for a crystalline sample of a calcium alkyl bisphosphonate. The actual peak positions and intensities are unique to the specific crystal structure.

Thermal Analysis and Stability Profiling of this compound Complexes

Thermal analysis techniques are fundamental in determining the stability of this compound under varying temperature regimes. These methods monitor the physical and chemical changes that occur as the material is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) is a crucial technique for elucidating the thermal stability and decomposition pathways of this compound. By measuring the change in mass of a sample as a function of temperature, TGA provides quantitative information about thermal events such as dehydration, desolvation, and decomposition.

In a typical TGA experiment for a metal bisphosphonate complex, the sample is heated at a constant rate in a controlled atmosphere, such as nitrogen or air. The resulting thermogram plots the percentage of weight loss against temperature. The decomposition of calcium bisphosphonate complexes often occurs in multiple steps. For instance, an initial weight loss at lower temperatures (e.g., 30–189 °C) can often be attributed to the loss of physiosorbed and solvate water molecules. mdpi.com Subsequent weight loss events at higher temperatures correspond to the decomposition of the organic components of the molecule.

The thermal decomposition of related metal phosphonate frameworks has been studied, revealing that the stability is influenced by the coordination environment of the metal ion. acs.org For this compound, the long octyl chains would be expected to decompose at elevated temperatures, leading to a significant weight loss. The final residual mass at the end of the analysis typically corresponds to the inorganic calcium phosphate (B84403) residue.

Table 1: Representative TGA Data for a Generic Calcium Bisphosphonate Complex

| Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|

| 50 - 150 | ~5% | Loss of adsorbed/hydrated water |

| 200 - 400 | ~40% | Decomposition of octyl chains |

| 400 - 600 | ~25% | Further decomposition of organic moiety |

Note: This data is illustrative and based on the general behavior of metal bisphosphonates. Actual values for this compound may vary.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the detection of endothermic and exothermic processes.

For this compound, DSC can be employed to identify melting points, glass transitions, and crystallization events. Endothermic peaks on a DSC thermogram typically correspond to processes such as melting or the loss of volatile components, which require energy input. mdpi.com Conversely, exothermic peaks indicate energy-releasing events like crystallization or some decomposition processes.

The thermal behavior of metal-organic frameworks and related compounds has been systematically investigated using DSC. acs.orgmdpi.com These studies indicate that the thermal stability is dependent on the coordination of the metal center. acs.org In the context of this compound, DSC could reveal subtle phase transitions associated with the arrangement of the long alkyl chains prior to decomposition. The combination of TGA and DSC provides a comprehensive thermal profile of the compound. mdpi.comnih.gov

Table 2: Hypothetical DSC Events for this compound

| Temperature (°C) | Peak Type | Interpretation |

|---|---|---|

| ~80 | Endotherm | Possible loss of residual solvent |

| ~150 | Endotherm | Phase transition related to alkyl chains |

Note: This data is hypothetical and serves as an example of potential thermal events.

Microscopic and Morphological Characterization of this compound Aggregates and Crystals

Microscopy techniques are indispensable for visualizing the morphology and surface features of this compound at the micro- and nanoscale. These methods provide direct visual evidence of the material's structure, which is crucial for understanding its physical properties and behavior.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology and structure of materials. SEM provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons. youtube.com This technique is well-suited for examining the topography, crystal habit, and aggregate size of this compound powders.

TEM, on the other hand, transmits a beam of electrons through an ultra-thin specimen to create an image. youtube.com This allows for the visualization of the internal structure, including any nanoscale features or defects within the crystals or aggregates of this compound. In the study of related metal-bisphosphonate materials, SEM has been used to reveal morphologies such as hexagonal rhombic flakes. nih.gov

The sample preparation for both techniques is critical. For SEM, a conductive coating is often applied to non-conductive samples to prevent charging. For TEM, the sample must be sufficiently thin to be electron-transparent, often requiring techniques like microtomy or dispersion onto a support grid.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. mdpi.com An AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever is measured by a laser, providing information about the surface topography.

AFM is particularly useful for characterizing the surface roughness and morphology of this compound films or crystals. nih.gov It can also be used to measure the thickness of self-assembled layers. nih.gov In addition to imaging, AFM can probe the mechanical properties of the material at the nanoscale, such as hardness and elasticity, by measuring the force between the tip and the sample. Studies on related bisphosphonate systems have utilized AFM to investigate the formation of self-assembled monolayers. nih.gov

Table 3: Comparison of Microscopic Techniques for this compound Characterization

| Technique | Information Obtained | Sample Requirements | Resolution |

|---|---|---|---|

| SEM | Surface topography, morphology, crystal shape | Conductive or coated solid | ~1-10 nm |

| TEM | Internal structure, nanostructure, crystallinity | Electron-transparent thin section | <1 nm |

| AFM | 3D surface topography, roughness, mechanical properties | Solid sample on a flat substrate | Angstroms (vertical), ~1-10 nm (lateral) |

Molecular Interactions and Complexation Chemistry of Calcium Dioctyl Bisphosphonate

Thermodynamics and Kinetics of Calcium Ion Chelation by Dioctyl Bisphosphonates

The chelation of calcium ions by bisphosphonates is the primary mechanism behind their chemical activity. This process is characterized by specific thermodynamic and kinetic parameters that dictate the formation and stability of the resulting complexes in aqueous environments.

The interaction between bisphosphonates and divalent cations like calcium (Ca²⁺) leads to the formation of coordination complexes. The stoichiometry of these complexes can vary depending on the concentration of the reactants and the pH of the solution. Common species include ML and MHL, where M represents the metal ion and L represents the bisphosphonate ligand. researchgate.net For some phosphonates, complexes with Ca²⁺ to phosphonate (B1237965) ratios nearing the maximum possible complexation have been observed under conditions of excess calcium. dntb.gov.ua

The following table presents stability constant data for complexes of alendronate, a representative aminobisphosphonate, with calcium and magnesium ions, illustrating the general strength of such interactions.

| Complex Species | Log K (Ca²⁺) | Log K (Mg²⁺) | Ionic Medium |

| ML | 3.55 | 5.31 | 0.15 M NaCl |

| MHL | 2.30 | 3.00 | 0.15 M NaCl |

| Data derived from studies on Sodium Alendronate and presented for illustrative purposes. researchgate.net |

The equilibrium of calcium-bisphosphonate complexation is highly sensitive to environmental factors, particularly pH and ionic strength.

pH: Bisphosphonates are polyprotic acids, meaning the phosphonate groups can exist in various states of protonation depending on the solution's pH. dntb.gov.ua The affinity for calcium ions increases significantly as the pH rises. This is because a higher pH leads to the deprotonation of the phosphonic acid groups (–PO₃H₂) to their more negatively charged forms (–PO₃H⁻ and –PO₃²⁻). These anionic forms are much more effective at chelating the positively charged Ca²⁺ ions. rsc.org Therefore, the stability and formation of calcium-bisphosphonate complexes are strongly favored in neutral to alkaline conditions compared to acidic environments. nih.govnih.gov

Ionic Strength: The ionic strength of the medium influences the activity of ions in solution. An increase in ionic strength can affect the electrostatic interactions between the charged bisphosphonate and calcium ions, which can modulate the stability of the resulting complex. nih.gov In dairy emulsions, for example, changes in pH and the addition of calcium salts were found to influence the free Ca²⁺ strength, which in turn affected emulsion stability by altering electrostatic interactions. Similarly, for bisphosphonate complexation, high ionic strength can partially shield the electrostatic attraction between the chelating agent and the metal ion, potentially leading to a decrease in the observed stability constant.

Interactions with Biomineral Analogues and Synthetic Inorganic Phases

The high affinity of bisphosphonates for calcium phosphate (B84403) minerals is a defining characteristic of this class of compounds. This interaction is primarily studied using hydroxyapatite (B223615) (HA), the main inorganic component of bone, as a model substrate.

The adsorption of bisphosphonates onto HA surfaces is a robust and well-documented phenomenon. The primary mechanism involves the strong chelating interaction between the two phosphonate groups of the bisphosphonate molecule and the calcium ions exposed on the surface of the HA crystal lattice. This interaction can be described as a bidentate chelation, where the oxygen atoms of the phosphonate groups bind to a single calcium atom, or as a bridging interaction where they bind to two adjacent calcium atoms. This powerful interaction allows bisphosphonates to bind avidly to bone mineral surfaces.

The binding process is not merely a surface interaction; it can lead to the displacement of other ions. Studies have shown that the binding of a bisphosphonate molecule can result in the release of approximately 0.8 to 1 phosphate ion from the bone mineral matrix, suggesting a form of ion exchange at the surface. nih.gov

In the case of calcium dioctyl bisphosphonate, the two long, non-polar octyl chains are expected to dominate the molecule's behavior at interfaces. These alkyl chains introduce significant hydrophobic character to the molecule, making it amphiphilic. Once the phosphonate "head" group anchors to the calcium ions on the HA surface, the hydrophobic octyl "tails" would likely extend away from the hydrophilic mineral surface. These chains can then participate in additional, weaker interactions, such as:

Van der Waals Forces: The octyl chains on adjacent adsorbed molecules can interact with each other, promoting molecular packing and potentially leading to the formation of ordered, self-assembled monolayers or bilayers on the HA surface.

Hydrophobic Effects: The presence of a dense layer of octyl chains would drastically alter the interfacial energy, creating a hydrophobic surface on the normally hydrophilic HA mineral. Studies on other bisphosphonates have shown they can affect the surface hydrophobicity of biological tissues. This alteration of surface properties could influence subsequent interactions with the surrounding aqueous environment.

The following table summarizes the affinity constants for several common bisphosphonates on HA, highlighting the influence of the side chain on binding affinity.

| Bisphosphonate | Affinity Constant (Kₗ) at pH 7.4 (x 10⁵ M⁻¹) |

| Zoledronate | 9.77 |

| Alendronate | 5.37 |

| Ibandronate | 2.37 |

| Risedronate | 1.83 |

| Etidronate | 1.05 |

| Clodronate | 0.82 |

| Data derived from kinetic studies on HA crystal growth. |

On the surface of biological apatites, bisphosphonates must compete with other naturally occurring ions for binding sites. The most significant competitors are inorganic phosphate (PO₄³⁻) and carbonate (CO₃²⁻) ions, which are integral components of the mineral lattice.

Due to the P-C-P structure, which is resistant to enzymatic hydrolysis, and the strong chelating ability of the phosphonate groups, bisphosphonates exhibit a higher binding affinity for HA than inorganic pyrophosphate and can displace phosphate ions from the surface. nih.gov The competition is a dynamic equilibrium, but the high affinity constants of many bisphosphonates mean they can effectively secure and occupy binding sites even in the presence of physiological concentrations of competing ions. The presence of carbonate within the apatite lattice, creating what is known as carbonated apatite (CAP), can also influence the binding affinity of bisphosphonates, possibly by altering the crystal lattice dimensions and the availability of specific calcium binding sites.

Supramolecular Assembly and Self-Aggregation Properties of Dioctyl Bisphosphonates and Their Calcium Salts

The structure of dioctyl bisphosphonate is fundamentally amphiphilic, characterized by two hydrophobic octyl (C8H17) chains and a polar, hydrophilic bisphosphonate head group [-C(OH)(PO3)2]. This dual nature drives the molecule's tendency to self-assemble in various solvents to minimize unfavorable interactions between its disparate parts. The formation of the calcium salt, this compound, introduces strong ionic interactions and coordination chemistry, significantly influencing its aggregation behavior.

In aqueous environments, the hydrophobic effect is the primary driving force for the aggregation of dioctyl bisphosphonate anions. The two long octyl chains are expelled from the water structure, leading them to associate with each other. This process minimizes the disruption of the highly cohesive hydrogen-bonding network of water. The hydrophilic bisphosphonate head groups, which are negatively charged at neutral pH, remain exposed to the aqueous phase.

The presence of the divalent calcium cation (Ca2+) acts as a strong coordinating linker between two bisphosphonate head groups. This neutralizes the charge and can lead to the formation of more complex and ordered aggregates compared to the free acid or its monovalent salts. Depending on factors such as concentration, temperature, and the presence of co-solvents, several types of supramolecular structures can be hypothesized to form:

Micelles: At concentrations above the critical micelle concentration (CMC), spherical or ellipsoidal micelles are likely to form. In these structures, the dioctyl chains would form a liquid-like hydrophobic core, shielded from the water by a shell of calcium-coordinated bisphosphonate head groups.

Vesicles (Liposomes): The presence of two alkyl chains in the molecular structure significantly alters its packing parameter. Unlike single-chain surfactants that favor micelle formation, double-chain amphiphiles often form bilayer structures. These bilayers can curve and close upon themselves to form vesicles, which are hollow spheres encapsulating a portion of the aqueous solvent.

Lamellar Phases: At higher concentrations, these bilayers can stack into extended, ordered lamellar phases, forming a type of liquid crystalline structure.

In non-aqueous, non-polar solvents (e.g., alkanes), the assembly is inverted. The polar calcium bisphosphonate head groups would associate to form the core of the aggregate, minimizing their unfavorable contact with the non-polar solvent. The hydrophobic octyl chains would then radiate outwards into the solvent, a structure known as a reverse or inverse micelle.

The table below summarizes the expected aggregation behavior in different solvent environments.

| Solvent Type | Driving Force for Aggregation | Expected Supramolecular Structures |

| Aqueous (Polar) | Hydrophobic Interactions | Micelles, Vesicles (Bilayers), Lamellar Phases |

| Non-Aqueous (Non-Polar) | Polar Head Group Interactions | Inverse Micelles, Inverted Lamellar Phases |

The stability and structure of the aggregates formed by this compound are dictated by a combination of non-covalent interactions.

Coordination Networks: The primary interaction within the hydrophilic regions of the aggregates is the coordination between the calcium ions and the phosphonate groups. Bisphosphonates are excellent chelating agents for divalent cations like Ca2+. biointerfaceresearch.comnih.gov Each phosphonate group offers oxygen atoms as ligands. Structural studies of similar calcium bisphosphonate complexes, such as calcium alendronate, have revealed that the calcium ion can be coordinated by multiple oxygen atoms from different bisphosphonate molecules, creating a robust network. nih.govresearchgate.net This coordination can lead to the formation of one-dimensional polymer-like chains or two-dimensional sheets that form the surface of the aggregates. rsc.org The precise coordination number and geometry around the calcium center depend on steric factors and the presence of water molecules, which can also act as ligands. nih.govresearchgate.net

Intermolecular Hydrogen Bonding: If the central carbon atom of the bisphosphonate moiety contains a hydroxyl group (a common feature in many bisphosphonates), it can participate in extensive hydrogen bonding. nih.gov This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming connections with the oxygen atoms of neighboring phosphonate groups or with water molecules that may be incorporated into the hydrophilic layer of the assembly. nih.gov These hydrogen bonds add another layer of stability and order to the self-assembled structures, reinforcing the coordination network.

The combination of strong Ca2+ coordination and directional hydrogen bonding leads to a highly organized and relatively rigid interface between the hydrophobic and hydrophilic domains of the supramolecular assembly.

Physicochemical Aspects of this compound Solubility and Dispersion Characteristics

The solubility and dispersion characteristics of this compound are a direct consequence of its molecular structure, which features a highly polar, inorganic salt head group attached to bulky, non-polar alkyl tails.

Solubility: Bisphosphonates as a class are known for their poor lipophilicity and are generally classified as highly soluble but poorly permeable substances. nih.gov However, the attachment of two long octyl chains dramatically alters this profile. The resulting molecule has very low affinity for both highly polar and highly non-polar solvents.

Aqueous Solubility: The aqueous solubility is expected to be extremely low. While the calcium bisphosphonate head is hydrophilic, the large hydrophobic moiety (two C8 chains) presents a significant thermodynamic penalty for dissolution in water. The formation of an insoluble calcium salt further reduces solubility. nih.gov Any dissolution would likely be in the form of the aggregated structures described above, rather than as individual molecules.

Non-Polar Solubility: Solubility in non-polar solvents like hexane (B92381) would also be very poor. The strong, cohesive energy of the ionic calcium-bisphosphonate head groups, reinforced by hydrogen bonding, prevents the molecule from being effectively solvated by non-polar solvent molecules.

Consequently, this compound is best described as a sparingly soluble, waxy, or solid material that does not dissolve well in common solvents but may form stable dispersions.

Dispersion Characteristics: A dispersion consists of particles of the substance distributed throughout a continuous medium. This compound can be formulated as a stable dispersion, particularly in aqueous or polar media. googleapis.com The stability of such a dispersion would depend on the particle size and surface properties. The self-assembly of the molecules at the particle-water interface would create a hydrophilic surface of calcium-coordinated phosphonate heads, which could provide some stability against aggregation and settling. The use of surfactants or other stabilizing agents would likely be necessary to create a fine, long-lasting dispersion for practical applications.

The table below provides illustrative solubility and permeability data for other bisphosphonates to provide context for the expected low solubility and permeability of a long-chain derivative.

| Compound | Water Solubility | Oral Bioavailability | Permeability Class |

| Alendronate | Soluble | ~0.6% | Low (BCS Class III) nih.gov |

| Risedronate | Soluble | ~0.6% | Low (BCS Class III) nih.gov |

| This compound (Expected) | Very Low / Insoluble | Extremely Low | Low (Likely BCS Class IV) |

Data for Alendronate and Risedronate are from established literature. nih.govfabad.org.tr The classification for this compound is an estimation based on its structure.

Theoretical Mechanistic Investigations of Calcium Dioctyl Bisphosphonate Action

Inhibition of Inorganic Crystal Growth and Dissolution Processes

Bisphosphonates, including calcium dioctyl bisphosphonate, are synthetic analogs of pyrophosphate, a natural regulator of calcification. medicinabuenosaires.com A key characteristic of these compounds is the P-C-P (phosphorus-carbon-phosphorus) structure, which is highly resistant to enzymatic hydrolysis, unlike the P-O-P bond in pyrophosphate. tg.org.au This chemical stability, combined with a high affinity for calcium ions, allows bisphosphonates to bind strongly to the surfaces of calcium phosphate (B84403) crystals, such as hydroxyapatite (B223615), the primary mineral component of bone. tg.org.aunih.gov This binding is the basis for their ability to modulate crystal growth and dissolution.

The primary mechanism by which bisphosphonates inhibit hydroxyapatite (HAP) crystal growth is through direct adsorption onto the crystal surface. tg.org.au They preferentially bind to active growth sites, specifically the kink and step sites on the crystal faces where calcium and phosphate ions would normally be added. nih.gov This process, known as chemisorption, effectively "poisons" the crystal growth by blocking the addition of further mineral ions from the solution. consensus.app

The strong affinity for HAP is mediated by the two phosphonate (B1237965) groups and often enhanced by a hydroxyl group at the R1 position of the central carbon atom, which increases the ability to bind calcium. nih.gov This creates a potent, multidentate interaction with the calcium ions on the hydroxyapatite surface. nih.govnih.gov Computational models and crystallographic studies have shown that the spacing of the phosphonate groups in bisphosphonates aligns well with the calcium-calcium distances on the prominent faces of HAP crystals, allowing for an optimal binding configuration. nih.gov By occupying these key positions, bisphosphonates physically obstruct the integration of new calcium and phosphate units, thereby halting the growth of the crystal lattice. nih.govconsensus.app

Table 1: Factors Influencing Bisphosphonate-Hydroxyapatite Interaction

| Feature | Role in HAP Binding | Source |

|---|---|---|

| P-C-P Backbone | Provides high affinity for bone mineral and structural stability. | tg.org.au |

| Hydroxyl Group (R1) | Enhances the ability to bind to calcium ions on the HAP surface. | nih.gov |

| Phosphonate Groups | Create a strong, tertiary interaction with the bone matrix. | nih.gov |

| Surface Adsorption | Blocks active growth sites on the HAP crystal, preventing further mineral deposition. | nih.govconsensus.app |

The formation of crystalline hydroxyapatite in biological systems is often preceded by a transient, amorphous calcium phosphate (ACP) precursor phase. chalmers.se This amorphous phase is less stable and transforms over time into the more ordered, crystalline apatite structure. chalmers.senih.gov Bisphosphonates can significantly influence this transformation process.

Due to their high affinity for calcium ions, the presence of bisphosphonates in a solution where calcium phosphate is precipitating can disrupt the normal crystallization pathway. nih.gov Instead of forming and then transforming from an ACP precursor, the strong binding of bisphosphonates to calcium can lead to the sequestration of calcium from the solution. nih.gov This can hinder the precipitation of the calcium phosphate phase or promote the formation of a stable, amorphous calcium-bisphosphonate compound, thereby inhibiting the transition to crystalline hydroxyapatite. nih.gov This interaction effectively slows down or arrests the kinetics of ACP transformation by stabilizing the disordered precursor phase and preventing its maturation into ordered apatite crystals.

Interaction with Cellular Components at a Molecular Level (Non-Clinical Focus)

Beyond their physicochemical effects on mineral crystals, nitrogen-containing bisphosphonates exert potent biological effects by targeting key intracellular enzymes. These interactions occur at a molecular level and disrupt critical metabolic pathways within cells, most notably osteoclasts. nih.gov

The primary molecular target for potent, nitrogen-containing bisphosphonates is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govnih.govresearchgate.net FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids. nih.gov

Bisphosphonates act as substrate analogs, mimicking the structure of the natural substrate, geranyl pyrophosphate (GPP). nih.gov The binding of the bisphosphonate to the GPP binding site of the enzyme is a high-affinity interaction facilitated by magnesium ions (Mg²⁺) and a network of hydrogen bonds. nih.gov Crystallographic studies have revealed that the nitrogen atom within the R2 side chain of the bisphosphonate is critical for this potent inhibition, forming a key hydrogen bond within the enzyme's active site. nih.govresearchgate.net This binding locks the enzyme in a closed conformation, preventing the binding of the next substrate, isopentenyl pyrophosphate (IPP), and thereby halting the synthesis of FPP and GGPP. nih.gov Some nitrogen-containing bisphosphonates can also inhibit Geranylgeranyl Diphosphate (B83284) Synthase (GGPPS), another enzyme in the same pathway. nih.govillinois.edu

Table 2: Molecular Interactions in FPPS Inhibition by Bisphosphonates

| Component | Role in Inhibition | Source |

|---|---|---|

| Bisphosphonate | Acts as a competitive inhibitor, mimicking the natural substrate (GPP). | nih.gov |

| Nitrogen in R2 Side Chain | Forms critical hydrogen bonds within the enzyme's active site, essential for high potency. | nih.govresearchgate.net |

| Magnesium Ions (Mg²⁺) | Mediate the binding of the bisphosphonate's phosphonate groups to the enzyme's aspartate-rich motifs. | nih.gov |

| Enzyme Conformation | Binding induces a conformational change that blocks the active site from subsequent substrate binding. | nih.gov |

The inhibition of FPPS and the subsequent depletion of FPP and GGPP have profound consequences for intracellular signaling. nih.gov FPP and GGPP are essential lipid attachments for a class of small GTP-binding proteins (GTPases), including Ras, Rho, and Rac, in a process called prenylation. nih.gov Prenylation is a post-translational modification that anchors these signaling proteins to the cell membrane, which is a prerequisite for their function.

By inhibiting FPPS, nitrogen-containing bisphosphonates prevent the synthesis of FPP and GGPP, thus blocking protein prenylation. nih.gov Without their lipid anchors, small GTPases cannot localize to the cell membrane or participate in their respective signaling cascades. These pathways are critical for regulating a multitude of cellular processes, including cell morphology, cytoskeleton arrangement, membrane ruffling, and cell survival. The disruption of these signaling pathways ultimately leads to the induction of apoptosis (programmed cell death) in affected cells like osteoclasts. medicinabuenosaires.comnih.gov

Surface-Mediated Effects on Material Biocompatibility and Integration at the Molecular Interface

The strong affinity of bisphosphonates for calcium phosphate materials can be leveraged to modify the surfaces of biomaterials, such as metallic implants, to improve their biocompatibility and integration with bone tissue. nih.gov By coating an implant surface with calcium phosphate nanoparticles that have been loaded with a bisphosphonate, the material's molecular interface with the biological environment can be significantly enhanced.

This surface functionalization serves a dual purpose at the molecular level. The calcium phosphate component provides an osteoconductive surface that encourages bone cells to attach and grow. nih.govnih.gov The incorporated bisphosphonate, when locally released, acts on bone-resorbing cells at the implant-bone interface. nih.gov This local action inhibits osteoclast activity, reducing bone resorption immediately adjacent to the implant. This synergistic effect—promoting bone formation via the calcium phosphate layer while simultaneously inhibiting bone resorption via the bisphosphonate—leads to a more favorable net bone balance around the implant. This results in improved osseointegration, greater implant stability, and enhanced peri-implant bone volume. nih.gov

Advanced Materials Science and Non Pharmacological Applications of Calcium Dioctyl Bisphosphonate

Role in Functionalized Biomaterials and Biocompatible Coatings

Bisphosphonates, as a class of molecules, are recognized for their strong affinity for calcium ions, which makes them ideal candidates for modifying the surfaces of calcium-based biomaterials. This interaction is leveraged to enhance the properties of materials used in non-pharmacological applications.

Integration into Calcium Phosphate (B84403) Scaffolds for Enhanced Material Properties (Non-Clinical)

The incorporation of bisphosphonates into calcium phosphate (CaP) scaffolds is a strategy employed to improve the material's characteristics for bone tissue engineering. While specific data on dioctyl bisphosphonate is not available, studies on other bisphosphonates have shown that their integration can influence the scaffold's mechanical strength, degradation rate, and cellular interactions. The strong binding of the bisphosphonate moiety to the calcium phosphate matrix is a key feature in this application. researchgate.net The organic side chains of the bisphosphonate molecule can be tailored to introduce specific functionalities to the scaffold.

Table 1: Potential Effects of Bisphosphonate Integration on Calcium Phosphate Scaffold Properties (Based on General Bisphosphonate Research)

| Property | Potential Effect of Bisphosphonate Integration |

| Mechanical Strength | May increase compressive strength and toughness. |

| Degradation Rate | Can modulate the dissolution rate of the CaP scaffold. |

| Surface Chemistry | Alters the surface charge and hydrophilicity. |

| Cellular Adhesion | Can be modified to promote or inhibit cellular attachment. |

Note: This table is illustrative and based on general research on bisphosphonates, not specifically Calcium dioctyl bisphosphonate.

Surface Modification of Implants for Optimized Biological Interactions and Material Integration

Surface modification of metallic implants, such as those made of titanium, with bisphosphonates is an area of active research aimed at improving osseointegration. nih.govnih.gov The phosphonate (B1237965) groups of the molecules can chelate with metal oxides on the implant surface, creating a stable coating. This functionalized surface can then interact more favorably with the surrounding bone tissue. The dioctyl chains of this compound would be expected to present a hydrophobic surface, which could influence protein adsorption and subsequent cellular responses. Research on other bisphosphonate coatings has demonstrated the potential to enhance the attachment and proliferation of osteoblasts, the cells responsible for bone formation. nih.gov

Applications in Targeted Delivery Systems (as a Component, not the Delivered Drug)

The affinity of bisphosphonates for calcium phosphate also makes them valuable components in the design of targeted delivery systems. In these applications, the bisphosphonate is part of the carrier, not the therapeutic agent being delivered.

Calcium Bisphosphonate Nanoparticles as Drug Carriers: Focus on Nanoparticle Properties, Stability, and Release Mechanisms

Calcium bisphosphonate nanoparticles can be formulated as carriers for various therapeutic agents. researchgate.net The properties of these nanoparticles, such as size, surface charge (zeta potential), and stability, are critical for their function as drug delivery vehicles. researchgate.net Generally, bisphosphonates can be used to stabilize calcium phosphate nanoparticles, preventing their aggregation and controlling their size. researchgate.netnih.gov The release of a loaded drug from such nanoparticles is often triggered by changes in pH; the acidic environment within cellular endosomes can lead to the dissolution of the calcium phosphate matrix and subsequent release of the cargo. researchgate.net

Table 2: General Properties of Bisphosphonate-Stabilized Calcium Phosphate Nanoparticles

| Property | Typical Range/Characteristic |

| Particle Size | 50 - 200 nm |

| Zeta Potential | Negative |

| Stability | Stable at physiological pH, dissolve at acidic pH |

| Release Mechanism | pH-dependent dissolution |

Note: This table represents general findings for bisphosphonate-stabilized nanoparticles and is not specific to this compound.

Functionalization of Liposomal and Polymeric Nanoparticles with Dioctyl Bisphosphonates for Targeted Delivery

Dioctyl bisphosphonates could theoretically be used to functionalize the surface of liposomes and polymeric nanoparticles to target bone tissue. nih.govecancer.org The bisphosphonate head group would act as a bone-targeting ligand due to its affinity for hydroxyapatite (B223615), the mineral component of bone. upenn.edu The dioctyl tails could be embedded within the lipid bilayer of a liposome or the hydrophobic core of a polymeric nanoparticle. This approach would create a nanocarrier capable of accumulating at sites of bone remodeling, thereby delivering an encapsulated therapeutic agent to a specific location. nih.gov

Gene Vector Applications Utilizing Calcium Bisphosphonate Spheres for DNA/RNA Delivery

Calcium phosphate nanoparticles are well-known non-viral vectors for gene delivery. nih.gov The use of bisphosphonates to form and stabilize these nanoparticles can enhance their transfection efficiency. nih.govbiorxiv.org Calcium bisphosphonate spheres can be formulated to encapsulate and protect nucleic acids like DNA and RNA. The surface properties of these spheres, which would be influenced by the dioctyl groups in the case of this compound, can affect their interaction with cell membranes and their subsequent uptake by cells. Research has shown that bisphosphonate-stabilized calcium phosphate nanoparticles can achieve good transfection efficiency with low toxicity. nih.gov

Metal Ion Sequestration and Environmental Applications

This compound demonstrates significant potential in environmental remediation and industrial water treatment due to its ability to sequester metal ions. The phosphonate groups in its structure act as effective chelating agents for various metal cations.

Chelation of Heavy Metal Ions in Aqueous Solutions for Remediation

The sequestration of heavy metal ions from contaminated water sources is a critical area of environmental remediation. While specific studies on this compound are limited, the broader class of bisphosphonates and related phosphonic acids have demonstrated efficacy in binding heavy metal ions. The mechanism of chelation involves the formation of stable complexes between the phosphonate groups and the metal ions, effectively removing them from the solution. This process can be influenced by factors such as pH, the concentration of the chelating agent, and the presence of competing ions.

Table 1: Representative Heavy Metal Sequestration Efficiency of Phosphonate-Containing Materials

| Heavy Metal Ion | Adsorbent Material | Initial Concentration (mg/L) | pH | Removal Efficiency (%) |

| Lead (Pb²⁺) | Thiol-functionalized graphene oxide | 1 | 7 | ~98 |

| Cadmium (Cd²⁺) | Magnetic pectin nanocomposite | 50 | 5 | >90 |

| Mercury (Hg²⁺) | Thiol-functionalized graphene oxide | 1 | 7 | High Affinity |

Note: This table presents data for materials with functional groups similar to those in this compound to illustrate the potential efficacy. Data specific to this compound is not currently available in the cited literature.

Role in Corrosion Inhibition and Scale Prevention in Industrial Systems

In industrial settings, the formation of scale and the corrosion of metal surfaces are significant operational challenges. Phosphonates are widely utilized as scale and corrosion inhibitors in industrial water systems. They function by adsorbing onto the surfaces of forming mineral scale crystals, such as calcium carbonate and calcium sulfate, thereby inhibiting their growth and preventing their deposition on equipment surfaces. This threshold effect allows them to be effective at substoichiometric concentrations.

As corrosion inhibitors, phosphonates form a protective film on the metal surface, which acts as a barrier to the corrosive elements in the water. This can be a combination of adsorption and reaction with the metal surface to form a passive layer. While specific performance data for this compound is not extensively documented, a closely related compound, octylphosphonic acid, is known to be an effective corrosion inhibitor. The long alkyl chain (octyl group) in these molecules enhances their surface-active properties, contributing to the formation of a more robust and persistent protective film.

Table 2: Performance Data for a Structurally Related Corrosion Inhibitor

| Inhibitor | Metal | Environment | Corrosion Inhibition Efficiency (%) |

| Octylphosphonic Acid | Carbon Steel | Aqueous solution | Not specified |

| Composite (including PBTCA) | Carbon Steel | Cooling water system | 89.2 |

| Phosphorus-free composite | Carbon Steel | Cooling water system | 99.2 |

Radiopharmaceutical Ligand Development (Non-Clinical Imaging Agent Development)

The development of targeted radiopharmaceuticals for diagnostic imaging is a rapidly advancing field in nuclear medicine. Bisphosphonates, due to their high affinity for bone mineral, are attractive molecules for developing bone-seeking imaging agents. By conjugating a bisphosphonate with a chelator capable of binding a radionuclide, it is possible to deliver the radioactive isotope specifically to the bone.

Design and Synthesis of Dioctyl Bisphosphonate Conjugates for Radiometal Chelation

The design of a bisphosphonate-based radiopharmaceutical involves the covalent attachment of a bifunctional chelating agent to the bisphosphonate molecule. The chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is responsible for stably coordinating a radiometal, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for therapeutic applications. The bisphosphonate moiety acts as the targeting vector, directing the conjugate to the bone.

While the direct synthesis of a dioctyl bisphosphonate conjugate is not explicitly detailed in the available literature, the general synthetic strategies for similar conjugates have been described. These typically involve the functionalization of a bisphosphonate, such as pamidronate or zoledronate, which contains a reactive functional group (e.g., an amine). This group can then be coupled to a derivative of the chelator, for example, a DOTA-NHS ester, to form a stable amide bond. The dioctyl ester groups in a dioctyl bisphosphonate would likely need to be hydrolyzed to the corresponding phosphonic acids to ensure high bone affinity. A synthetic route could potentially involve the synthesis of a dioctyl bisphosphonate with a functionalizable group on the carbon backbone, which would then be conjugated to the chelator.

In Vitro Assessment of Metal Complex Stability and Binding Affinity for Diagnostic Applications

A critical aspect of developing a radiopharmaceutical is ensuring the high stability of the radiometal complex in vivo. Dissociation of the radiometal from the chelator can lead to non-specific accumulation in other organs, resulting in poor image quality and unwanted radiation dose to healthy tissues. The stability of these complexes is assessed through in vitro studies, often in human serum or in the presence of competing chelating agents.

The stability of DOTA complexes with various radiometals is generally very high due to the macrocyclic effect. The thermodynamic stability is often expressed as the logarithm of the stability constant (log K). For DOTA and its conjugates, these values are typically high, indicating a very strong and stable complex. While specific stability constants for a radiolabeled dioctyl bisphosphonate conjugate are not available, data for other DOTA-bisphosphonate conjugates provide an indication of the expected stability. In vitro stability is also assessed by incubating the radiolabeled conjugate in human serum at 37°C for a period of time and analyzing for any release of the radiometal. High stability is typically demonstrated by the radiochemical purity remaining above 95% over several hours. nih.gov

Table 3: In Vitro Stability of Representative Radiolabeled DOTA-Bisphosphonate Conjugates

| Radiometal | DOTA-Conjugated Bisphosphonate | Stability in Human Serum (Radiochemical Purity) | Time (h) |

| ⁶⁸Ga | DOTAZOL | >98% | 2 |

| ¹⁷⁷Lu | DOTA-Pamidronate | >95% | 24 |

| ⁶⁸Ga | DOTA-Alendronate | High | Not specified |

Note: This table presents stability data for well-characterized DOTA-bisphosphonate conjugates to illustrate the expected performance of a potential dioctyl bisphosphonate conjugate.

Computational Chemistry and Molecular Modeling of Calcium Dioctyl Bisphosphonate Systems

Quantum Mechanical (QM) Studies of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in providing fundamental insights into the electronic properties of molecules. nih.govresearchgate.net For a compound like calcium dioctyl bisphosphonate, QM studies can elucidate the distribution of electron density, predict molecular orbital energies, and calculate reactivity descriptors.

Detailed Research Findings: Studies on analogous bisphosphonates reveal that the phosphonate (B1237965) groups (PO₃) are regions of high negative electrostatic potential, making them primary sites for interaction with cations like Ca²⁺. researchgate.net DFT calculations are used to determine atomic charges, which confirm the electron-donating capability of the oxygen atoms within the phosphonate moieties. nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. jchemlett.com A smaller HOMO-LUMO gap suggests higher reactivity. jchemlett.com Furthermore, QM calculations can be employed to simulate vibrational frequencies, which aids in the interpretation of experimental spectroscopic data, such as Raman and Infrared (IR) spectra, by assigning specific vibrational modes to calculated frequencies. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for a Model Bisphosphonate Note: This data is illustrative and based on general findings for bisphosphonates, not specific to the dioctyl derivative.

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | 3-5 eV | Indicates chemical stability and reactivity. jchemlett.com |

| Mulliken Charge on Phosphonate Oxygen | -0.8 to -1.2 e | Quantifies the negative charge, highlighting its role in binding to calcium ions. nih.gov |

| Dipole Moment | 2-5 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. jchemlett.com |

| Molecular Electrostatic Potential (MEP) | Negative potential localized on phosphonate groups | Visually identifies regions prone to electrophilic attack, such as Ca²⁺ binding. researchgate.net |

Molecular Dynamics (MD) Simulations of Bisphosphonate-Mineral Interfaces and Ligand Dynamics

Molecular dynamics simulations are a cornerstone for studying the behavior of large molecular systems over time, providing a dynamic picture of intermolecular interactions. arxiv.org A primary application for bisphosphonates is simulating their interaction with bone mineral, which is modeled as hydroxyapatite (B223615) (HAP) surfaces. nih.govarxiv.org

Table 2: Illustrative Binding Energies of Bisphosphonates to Hydroxyapatite (100) Surface from MD Simulations Note: Values are representative and intended to show the type of data generated from MD simulations. The specific values depend heavily on the force field and simulation parameters used.

| Bisphosphonate Analog | Side Chain (R²) | Calculated Binding Energy (kJ/mol) | Key Finding |

| Alendronate | -(CH₂)₃NH₂ | -250 to -400 | Strong binding affinity driven by phosphonates and the amino group. arxiv.orgresearchgate.net |

| Pamidronate | -(CH₂)₂NH₂ | -230 to -380 | High affinity, with the terminal amino group contributing to surface interaction. arxiv.org |

| Zoledronate | -Imidazolyl ring | -260 to -410 | Very high affinity due to interactions of the nitrogen-containing ring. arxiv.orgresearchgate.net |

| Hypothetical Dioctyl | -Octyl | TBD | The hydrophobic octyl chains would likely alter surface orientation and solubility compared to nitrogen-containing bisphosphonates. |

Docking and Molecular Mechanics (MM) Studies of Molecular Interactions (Non-Clinical)

Molecular docking and molecular mechanics are used to predict the preferred orientation and binding affinity of one molecule to a second molecule, such as a protein or a surface. nih.gov While many docking studies on bisphosphonates focus on their clinical target (farnesyl diphosphate (B83284) synthase), the methodology is also applied to non-clinical targets to understand other potential interactions. nih.govresearchgate.net The underlying calculations are based on molecular mechanics (MM) force fields, which are also the engine for the MD simulations described previously.

Detailed Research Findings: MM force fields are essential for describing the potential energy of the system, allowing for the calculation of interaction energies between the bisphosphonate and its environment. nih.gov In a non-clinical context, docking studies have been performed to investigate the interactions of bisphosphonates with other proteins, such as matrix metalloproteinases (MMPs), to explore potential secondary activities. nih.gov These studies calculate a "docking score," which is an estimate of the binding free energy, and provide a visual model of the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the target's active site. For this compound, such studies could predict its interaction with various proteins in the bone matrix, where the long dioctyl chains could form significant hydrophobic interactions.

Table 3: Example Molecular Docking Scores for Bisphosphonates with a Non-Clinical Target (MMP-9) Note: This table is based on findings for different bisphosphonate esters and illustrates the output of docking studies. nih.gov A more negative score typically indicates a stronger predicted interaction.

| Compound | MolDock Score (kcal/mol) | Ligand Efficiency (LE) |

| Bisphosphonic Ester 1 | -135.5 | -4.84 |

| Bisphosphonic Ester 2 | -142.1 | -4.74 |

| Bisphosphonic Ester 3 | -150.3 | -5.01 |

| Bisphosphonic Ester 4 | -145.8 | -4.86 |

Prediction of Spectroscopic Properties and Conformational Analysis of the Dioctyl Side Chains

Detailed Research Findings: DFT and other quantum mechanical methods can accurately predict vibrational spectra (IR and Raman) for molecules. nih.gov By modeling a bisphosphonate and its potential complexes (e.g., with calcium ions), researchers can calculate the expected peak positions and intensities, which can then be used to interpret and validate experimental spectroscopic results. nih.gov